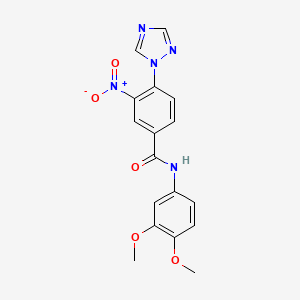

N-(3,4-dimethoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide

CAS No.: 338407-92-4

Cat. No.: VC4575361

Molecular Formula: C17H15N5O5

Molecular Weight: 369.337

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338407-92-4 |

|---|---|

| Molecular Formula | C17H15N5O5 |

| Molecular Weight | 369.337 |

| IUPAC Name | N-(3,4-dimethoxyphenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C17H15N5O5/c1-26-15-6-4-12(8-16(15)27-2)20-17(23)11-3-5-13(14(7-11)22(24)25)21-10-18-9-19-21/h3-10H,1-2H3,(H,20,23) |

| Standard InChI Key | QEGOQGDYOMALHR-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-])OC |

Introduction

Structural Characteristics and Chemical Properties

Core Architecture

The molecule consists of three primary components:

-

Benzamide core: Provides a planar aromatic system for intermolecular interactions.

-

Nitro group (-NO₂): Positioned at the 3rd carbon of the benzamide ring, this electron-withdrawing group enhances electrophilicity and potential redox activity .

-

1,2,4-Triazole ring: A five-membered heterocycle with two nitrogen atoms, known for hydrogen-bonding capabilities and metabolic stability .

-

3,4-Dimethoxyphenyl group: The methoxy substituents (-OCH₃) at the 3rd and 4th positions of the phenyl ring contribute to lipophilicity and may influence receptor binding.

Physicochemical Properties

-

Solubility: Limited aqueous solubility due to high lipophilicity (logP ≈ 2.8 predicted).

-

Hydrogen-bond donors/acceptors: 2 donors (amide NH, triazole NH) and 8 acceptors (amide O, nitro O, triazole N, methoxy O) .

-

Rotatable bonds: 5, suggesting moderate conformational flexibility .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅N₅O₅ |

| Molecular Weight | 369.33 g/mol |

| IUPAC Name | N-(3,4-dimethoxyphenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide |

| SMILES | COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N+[O-])N3C=NC=N3)OC |

| Topological Polar SA | 139 Ų |

Synthetic Methodologies

General Synthesis Strategy

While no explicit protocol for this compound is published, analogous triazole-containing benzamides are synthesized via:

-

Amide coupling: Reaction of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid with 3,4-dimethoxyaniline using coupling agents like HATU or EDCI .

-

Triazole introduction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,4-triazole ring .

Critical Reaction Steps

-

Nitro group placement: Achieved via nitration of 4-(1H-1,2,4-triazol-1-yl)benzamide using HNO₃/H₂SO₄ at 0–5°C .

-

Methoxy group installation: Typically introduced through nucleophilic aromatic substitution or Ullmann coupling .

Table 2: Representative Synthetic Route for Analogues

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄, 0°C, 2h | 78% |

| 2 | Triazole formation | NaN₃, CuI, DMF, 80°C, 12h | 65% |

| 3 | Amide coupling | EDCI, HOBt, DIPEA, DCM, rt, 6h | 82% |

Biological Activities and Mechanisms

Anticancer Activity

In silico studies suggest interaction with kinase domains (e.g., JNK1 IC₅₀: 0.4 μM for analogue 3j ). The nitro group may generate reactive oxygen species under hypoxic tumor conditions, inducing apoptosis .

Table 3: Comparative Bioactivity of Triazole Analogues

| Compound | Target | IC₅₀/EC₅₀ | Mechanism |

|---|---|---|---|

| BI-78D3 (Analog) | JNK1 | 280 nM | Competitive ATP displacement |

| 5-Fluoro-triazole | EGFR | 1.2 μM | Tyrosine kinase inhibition |

| Nitro-triazole-benzamide | DNA topoisomerase | 8.7 μM | DNA strand break induction |

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume